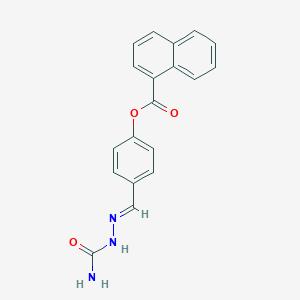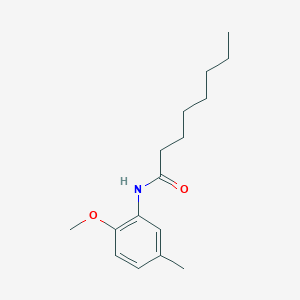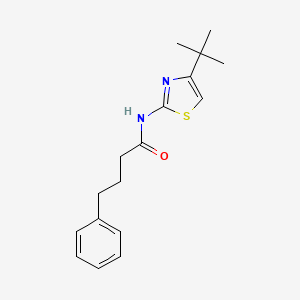![molecular formula C18H22N2O B10896744 N'-[(1E)-heptylidene]naphthalene-1-carbohydrazide](/img/structure/B10896744.png)
N'-[(1E)-heptylidene]naphthalene-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a heptylidene group attached to a naphthohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE typically involves the condensation reaction between heptanal and 1-naphthohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
2-Heptylidenecyclopentan-1-one: Another compound with a heptylidene group, but with a different core structure.
N’-[(1E)-Heptylidene]pentanehydrazide: Similar in structure but with a pentane backbone instead of a naphthalene ring.
Uniqueness: N’~1~-[(E)HEPTYLIDENE]-1-NAPHTHOHYDRAZIDE is unique due to its naphthalene core, which imparts distinct chemical and biological properties compared to other heptylidene derivatives
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-[(E)-heptylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H22N2O/c1-2-3-4-5-8-14-19-20-18(21)17-13-9-11-15-10-6-7-12-16(15)17/h6-7,9-14H,2-5,8H2,1H3,(H,20,21)/b19-14+ |
InChI Key |
YODGKMXQOLHBKJ-XMHGGMMESA-N |
Isomeric SMILES |
CCCCCC/C=N/NC(=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCC=NNC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B10896662.png)
![4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896671.png)

![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10896676.png)
![2-{3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10896680.png)

![5-[(2-methoxy-4-propylphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide](/img/structure/B10896684.png)
![N-(2-chlorobenzyl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10896688.png)
![methyl 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10896690.png)
![3-(ethylsulfanyl)-5-(furan-2-yl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10896692.png)

![6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10896726.png)
![(3E)-3-[4-(2-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10896728.png)
![Ethyl 1-{[5-bromo-2-(difluoromethoxy)phenyl]carbonyl}piperidine-4-carboxylate](/img/structure/B10896735.png)
